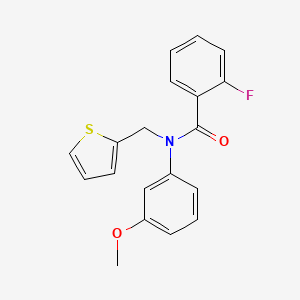
2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a fluorine atom, a methoxyphenyl group, and a thiophene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Amidation: The amino group can then be reacted with a carboxylic acid derivative of 3-methoxyphenyl to form the amide bond.
Thioether Formation: The thiophene moiety can be introduced through a thioether formation reaction, often using thiophene-2-carbaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom and methoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the fluorine atom.
2-FLUORO-N-(PHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxy group.
2-FLUORO-N-(3-METHOXYPHENYL)-N-METHYLBENZAMIDE: Lacks the thiophene moiety.
Uniqueness
The unique combination of the fluorine atom, methoxyphenyl group, and thiophene moiety in 2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE contributes to its distinct chemical properties and potential applications. The fluorine atom can enhance metabolic stability, the methoxy group can improve solubility, and the thiophene moiety can provide additional binding interactions.
Properties
Molecular Formula |
C19H16FNO2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNO2S/c1-23-15-7-4-6-14(12-15)21(13-16-8-5-11-24-16)19(22)17-9-2-3-10-18(17)20/h2-12H,13H2,1H3 |
InChI Key |
LACFYLRUIANQSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B11336591.png)

![1-(3-acetylphenyl)-4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336614.png)
![5,6-dimethyl-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11336631.png)
![1-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11336635.png)
![5-chloro-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11336638.png)
![N-(4-carbamoylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336639.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336640.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11336647.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11336650.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336654.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea](/img/structure/B11336665.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11336672.png)
